N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic receptor family, which responds to extracellular nucleotides such as ATP and ADP. P2Y6 receptors are widely distributed in the body and are involved in various physiological processes such as inflammation, immune response, and cancer progression. In recent years, MRS2578 has gained attention as a potential therapeutic agent for these conditions.
Scientific Research Applications
Synthesis and Structural Characterization
One area of research involves the synthesis and structural characterization of sulfonamide compounds, including their X-ray structural analysis, NBO (Natural Bond Orbital), and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis through Density Functional Theory (DFT). For example, sulfonamide compounds synthesized from reactions involving naphthylamine derivatives have been characterized by FTIR, NMR, XRD, and thermal analysis, offering insights into their molecular geometry and vibrational frequencies (Sarojini et al., 2012).
Sensing Applications
Compounds structurally related to the specified chemical have been studied for their applications as fluorescent chemosensors. These studies have demonstrated the potential of such compounds in detecting metal ions like Al(III) with enhanced fluorescent emissions, showcasing their utility in bioimaging and intracellular detection (Ding et al., 2013).
Medicinal Applications
Research into the medicinal applications of sulfonamide derivatives has explored their interactions with biological molecules, such as their binding to bovine serum albumin. This interaction has been investigated using fluorescent probe techniques, providing insights into the binding mechanisms and the nature of these interactions, which are crucial for understanding the pharmacokinetics of potential drug candidates (Jun et al., 1971).
Enzyme Inhibition
Sulfonamide derivatives have been evaluated for their enzyme inhibition activities, with studies focusing on their potential as lipoxygenase and α-glucosidase inhibitors. This research has implications for the development of anti-inflammatory and anti-diabetic drugs, highlighting the therapeutic potential of sulfonamide-based compounds (Abbasi et al., 2015).
Advanced Materials and Catalysis
The applications of naphthalene-based sulfonamides extend into the realm of materials science and catalysis. For instance, naphthalene diimides (NDIs) have been utilized in the development of molecular switches, ion channels, sensors, and as catalysts through anion-π interactions. This broad range of applications underscores the versatility and utility of NDIs in creating functional materials for various technological applications (Kobaisi et al., 2016).
properties
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-16(9-10-22(18,19)12-16)17(2)23(20,21)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQZDSYGYWPCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.